molecular formula C8H7IO3 B156795 4-Iodophenoxyacetic acid CAS No. 1878-94-0

4-Iodophenoxyacetic acid

Cat. No. B156795
CAS RN: 1878-94-0
M. Wt: 278.04 g/mol
InChI Key: RKORKXFKXYYHAQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives of phenoxyacetic acid, such as 4-(Fmoc-aminoacyloxymethyl)phenoxyacetic acids, has been successfully achieved. The process involves the reaction of Fmoc-amino acids with (4-iodomethylphenoxy)acetic acid 2-oxo-2-phenylethyl ester, followed by the removal of the temporary protecting group through reductive cleavage with magnesium turnings . This method provides a high yield and is relevant for applications in solid-phase peptide synthesis.

Molecular Structure Analysis

Although the provided data does not directly discuss the molecular structure of 4-iodophenoxyacetic acid, it does mention the crystal structures of copper(II) complexes with related compounds, such as 4-fluorophenoxyacetic acid . These structures exhibit various coordination spheres and bonding patterns, which can be insightful when considering the structural aspects of similar compounds like 4-iodophenoxyacetic acid.

Chemical Reactions Analysis

4-Iodophenoxyacetic acid has been utilized as a reagent in the catalytic hypervalent iodine oxidation of 4-arylphenols to synthesize p-quinols, with Oxone serving as a co-oxidant . Additionally, a derivative of 4-iodophenoxyacetic acid, specifically [4-iodo-3-(isopropylcarbamoyl)phenoxy]acetic acid, has been developed as a highly reactive and easily separable catalyst for the oxidative cleavage of tetrahydrofuran-2-methanols to γ-lactones . These reactions highlight the reactivity and potential of 4-iodophenoxyacetic acid in synthetic organic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-iodophenoxyacetic acid derivatives can be inferred from related research. For instance, 4-iodophenylboronic acid, a derivative, has been synthesized and characterized as a potent enhancer for chemiluminescent reactions catalyzed by horseradish peroxidase . This suggests that the iodine substituent on the phenoxyacetic acid framework can significantly influence the reactivity and properties of the molecule.

Scientific Research Applications

1. Oxidation in Organic Synthesis

4-Iodophenoxyacetic acid has been used as a catalyst in the hypervalent iodine oxidation of p-alkoxyphenols to p-quinones. This process, developed by Yakura and Konishi (2007), yields p-quinones in excellent amounts without the need for purification, making it a valuable method in organic synthesis (Yakura & Konishi, 2007).

2. Development of Magnetic Nanoparticle-Supported Catalysts

4-Iodophenoxyacetic acid has been instrumental in the development of magnetic nanoparticle-supported iodoarene catalysts for the oxidation of 4-alkoxyphenols to quinones. Nambu, Shimokawa, Fujiwara, and Yakura (2016) demonstrated that these catalysts have similar reactivity to 4-iodophenoxyacetic acid and can be recycled multiple times, highlighting their environmental and practical advantages (Nambu, Shimokawa, Fujiwara, & Yakura, 2016).

3. Synthesis of p-Quinones and p-Quinols

The compound is also used in the efficient synthesis of p-quinones and p-quinols. Yakura et al. (2009, 2010) have shown that 4-iodophenoxyacetic acid, when combined with Oxone as a co-oxidant, can lead to high-yield production of these compounds. This methodology is significant for the practical preparation of p-quinones and p-quinols from various phenols (Yakura, Tian, Yamauchi, Omoto, & Konishi, 2009) (Yakura, Omoto, Yamauchi, Tian, & Ozono, 2010).

Safety And Hazards

4-Iodophenoxyacetic acid may cause skin irritation, serious eye irritation, and respiratory irritation. It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

2-(4-iodophenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IO3/c9-6-1-3-7(4-2-6)12-5-8(10)11/h1-4H,5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKORKXFKXYYHAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80172092
Record name (p-Iodophenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80172092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Iodophenoxyacetic acid

CAS RN

1878-94-0
Record name 4-Iodophenoxyacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1878-94-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (p-Iodophenoxy)acetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001878940
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (p-Iodophenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80172092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (p-iodophenoxy)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.938
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
115
Citations
T Yakura, M Omoto, Y Yamauchi, Y Tian, A Ozono - Tetrahedron, 2010 - Elsevier
Reaction of p-substituted phenols 2 with a catalytic amount of 4-iodophenoxyacetic acid (1) and Oxone ® as a co-oxidant in tetrahydrofuran (THF) or 1,4-dioxane–water gave the …
Number of citations: 67 www.sciencedirect.com
T Yakura, Y Tian, Y Yamauchi, M Omoto… - Chemical and …, 2009 - jstage.jst.go.jp
A catalytic hypervalent iodine oxidation of p-alkoxyphenols using 4-iodophenoxyacetic acid (1a) and Oxone® was developed. Reaction of p-alkoxyphenol (2) with a catalytic amount of …
Number of citations: 35 www.jstage.jst.go.jp
T Yakura, Y Yamauchi, Y Tian… - Chemical and …, 2008 - jstage.jst.go.jp
A catalytic hypervalent iodine oxidation of p-dialkoxybenzenes using 4-iodophenoxyacetic acid (1) and 2KHSO5· KHSO4· K2SO4 (Oxone®) was developed. Reaction of p-…
Number of citations: 33 www.jstage.jst.go.jp
T Yakura, T Konishi - Synlett, 2007 - thieme-connect.com
… of phenol derivatives using 4-iodophenoxyacetic acid and Oxone ® was developed. Reaction of p-alkoxyphenols with a catalytic amount of 4-iodophenoxyacetic acid in the presence of …
Number of citations: 39 www.thieme-connect.com
T Yakura, M Omoto - Chemical and Pharmaceutical Bulletin, 2009 - jstage.jst.go.jp
… oxidation of 4-arylphenols (1) with 4-iodophenoxyacetic acid (3) and Oxone® was developed. … to p-quinones using a catalytic amount of 4-iodophenoxyacetic acid (3) with Oxone® …
Number of citations: 34 www.jstage.jst.go.jp
C Jiaxin, M Guorong, F Zongxi - 海洋学报, 1981 - hyxbocean.cn
… EFFECTS OF 4-IODOPHENOXYACETIC ACID ON THE GROWTH AND DEVELOPMENT OF GAMETOPHYTES AND YOUNG SPOROPHYTES OF LAMINARIA JAPONICA ARESCH[J] …
Number of citations: 2 www.hyxbocean.cn
T Tan, Z Li, X Mao, Y Wan, H Qiu - Analytical Methods, 2016 - pubs.rsc.org
… acid, indole-3-butyric acid and 4-iodophenoxyacetic acid, from a multi-component edible … 7.5–75 μg mL −1 of 4-iodophenoxyacetic acid, with the correlation coefficients no less than …
Number of citations: 34 pubs.rsc.org
M Guorong, C Jiaxing, L Qishun - … , held in Qingdao, People's Republic of …, 1984 - Springer
… of a preliminary study on applying 4-iodophenoxyacetic acid in the culture of summer spore … method was to find a concentration of 4-iodophenoxyacetic acid (4-IPOAA) which would to …
Number of citations: 3 link.springer.com
余秀芬, 陈天明, 刘世雄, 林墀昌 - 科学通报: 英文版, 1981 - cqvip.com
… 摘要 :4-iodophenoxyacetic acid (IC6H4OCH2COOH) is a plant growth control agent. It has been … of the crystal of 4-iodophenoxyacetic acid by means of the X-ray diffractional method. …
Number of citations: 2 www.cqvip.com
H Nambu, I Shimokawa, T Fujiwara… - Asian Journal of …, 2016 - Wiley Online Library
… The reactivity of catalysts 4 a and 4 b were similar to that of 4-iodophenoxyacetic acid (3) for … to p-quinones 2 by using a catalytic amount of 4-iodophenoxyacetic acid (3) with Oxone ® (2 …
Number of citations: 12 onlinelibrary.wiley.com

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